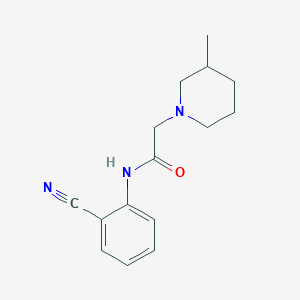
5-(2-bromo-4,5-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
Description
The compound “5-(2-bromo-4,5-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone” belongs to a class of chemicals known for their diverse biological activities and potential pharmaceutical applications. Its structure features a core imidazolidinone ring, indicative of a range of chemical and physical properties that can be leveraged for various scientific applications.
Synthesis Analysis
The synthesis of related imidazolidinone derivatives involves catalytic hydrogenation of benzylidene compounds or the use of specific cross-coupling reactions. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a related compound, was achieved through the catalytic hydrogenation of its corresponding benzylidene compound, showcasing a method that might be adaptable for synthesizing the title compound (Wessels, Schwan, & Pong, 1980).
Molecular Structure Analysis
Studies on compounds with similar structures have revealed detailed molecular configurations and intermolecular interactions. For instance, the imidazolidinedione and benzylidene rings in related compounds have been observed to be coplanar, with specific dihedral angles influencing the overall molecular geometry and the formation of hydrogen bonds and van der Waals interactions in the crystal lattice (Simone et al., 1995).
Chemical Reactions and Properties
The reactivity of imidazolidinones includes their participation in cross-coupling reactions and their potential to undergo modifications leading to a variety of derivatives with distinct biological activities. The Buchwald-Hartwig cross-coupling reaction, for instance, has been utilized to prepare analogs with enhanced antioxidant properties, suggesting a pathway for functionalizing the core imidazolidinone structure for increased biological efficacy (Queiroz et al., 2007).
Physical Properties Analysis
The physical properties of imidazolidinones, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The presence of substituents like bromo and methoxy groups can significantly affect these properties, influencing their behavior in various solvents and under different temperature conditions. Studies on related compounds have detailed the crystal packing, showcasing the influence of intermolecular forces on the physical properties (Delgado et al., 2006).
Chemical Properties Analysis
The chemical properties of “5-(2-bromo-4,5-dimethoxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone” can be inferred from related research on imidazolidinones, which exhibit a range of activities from antimicrobial to anticancer properties depending on their specific substitutions. The introduction of different substituents on the imidazolidinone core structure significantly influences its reactivity, electron distribution, and consequent biological activity (Golankiewicz et al., 1995).
properties
IUPAC Name |
(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-16-10(13(18)17(2)14(16)21)5-8-6-11(19-3)12(20-4)7-9(8)15/h5-7H,1-4H3/b10-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQWXVPNBVYZCK-YHYXMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2Br)OC)OC)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2Br)OC)OC)/C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)
![8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4643186.png)
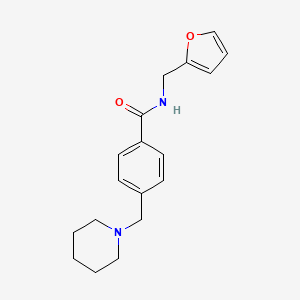
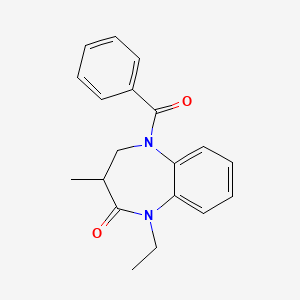
![ethyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643202.png)
![N-(2,3-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4643208.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)
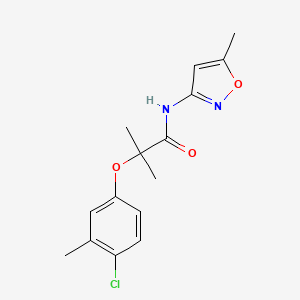
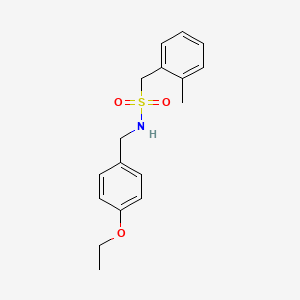
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)
![5-bromo-4-chloro-2-({[3-(4-morpholinyl)propyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4643236.png)
![2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4643239.png)
![N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4643240.png)
